molecular formula C23H25N5O B6071337 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE

5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE

Cat. No.: B6071337
M. Wt: 387.5 g/mol
InChI Key: BQLILOBFPQAKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole moiety, a piperidine ring, and a dihydropyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic synthesis. One possible route includes:

    Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine and methylating it to form 1-methyl-1H-1,3-benzodiazole.

    Synthesis of the Piperidine Derivative: Reacting 4-bromobenzaldehyde with piperidine to form 4-(piperidin-1-yl)benzaldehyde.

    Coupling Reaction: Combining the benzodiazole and piperidine derivatives through a coupling reaction, followed by cyclization to form the dihydropyrrolone structure.

    Amination: Introducing the amino group at the 5-position of the dihydropyrrolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone ring.

    Reduction: Reduction reactions can occur at the benzodiazole moiety or the carbonyl group in the dihydropyrrolone ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms of the benzodiazole or dihydropyrrolone rings.

    Substitution: Substituted aromatic derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the piperidine ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-AMINO-1-(4-PIPERIDIN-1-YL)PHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the benzodiazole moiety.

    5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the methyl group on the benzodiazole ring.

    5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the piperidine ring.

Uniqueness

The presence of both the benzodiazole moiety and the piperidine ring in 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE makes it unique. This combination of functional groups can enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-26-19-8-4-3-7-18(19)25-23(26)21-20(29)15-28(22(21)24)17-11-9-16(10-12-17)27-13-5-2-6-14-27/h3-4,7-12,24,29H,2,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLILOBFPQAKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)N5CCCCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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